3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one

Xenobiotic metabolism Organophosphate insecticide degradation In vitro metabolic stability

3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one (CAS 16967-89-8; molecular formula C₅H₈N₂O₄S₂; molecular weight 224.25 g/mol; LogP 0.396; PSA 114.88 Ų) is a fully oxidized sulfone derivative belonging to the 1,3,4-thiadiazol-2(3H)-one class. The compound is structurally defined by a 5-methoxy substituent on the thiadiazole ring and an N3-methanesulfonylmethyl group, representing the terminal oxidation state in the thioether→sulfoxide→sulfone metabolic series of the organophosphate insecticide methidathion (GS-13005).

Molecular Formula C5H8N2O4S2
Molecular Weight 224.3 g/mol
CAS No. 16967-89-8
Cat. No. B12905464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one
CAS16967-89-8
Molecular FormulaC5H8N2O4S2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCOC1=NN(C(=O)S1)CS(=O)(=O)C
InChIInChI=1S/C5H8N2O4S2/c1-11-4-6-7(5(8)12-4)3-13(2,9)10/h3H2,1-2H3
InChIKeyCJCDFIGJJAUHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one (CAS 16967-89-8): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one (CAS 16967-89-8; molecular formula C₅H₈N₂O₄S₂; molecular weight 224.25 g/mol; LogP 0.396; PSA 114.88 Ų) is a fully oxidized sulfone derivative belonging to the 1,3,4-thiadiazol-2(3H)-one class . The compound is structurally defined by a 5-methoxy substituent on the thiadiazole ring and an N3-methanesulfonylmethyl group, representing the terminal oxidation state in the thioether→sulfoxide→sulfone metabolic series of the organophosphate insecticide methidathion (GS-13005) [1]. It is commercially available at ≥97% purity for research use . This scaffold is of established relevance in medicinal chemistry, agrochemical discovery, and metabolic fate studies due to its fully oxidized, metabolically stable sulfone moiety that distinguishes it from lower-oxidation-state analogs [1].

Why 3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one Cannot Be Replaced by Lower-Oxidation-State or N3-Unsubstituted Thiadiazolone Analogs


The N3-methanesulfonylmethyl-5-methoxy-1,3,4-thiadiazol-2(3H)-one core cannot be treated as interchangeable with its closest structural relatives—the N3-unsubstituted parent GS-12956 (CAS 17605-27-5), the N3-methylthiomethyl (sulfide) analog (CAS 19691-52-2), the N3-methylsulfinylmethyl (sulfoxide) analog (CAS 16899-04-0), or the N3-chloromethyl analog (CAS 19692-12-7)—because the sulfone oxidation state fundamentally alters three selection-critical properties simultaneously: (i) metabolic terminality (the sulfone is not further degraded by rat or mouse liver subcellular fractions, whereas the sulfide and sulfoxide are actively oxidized) [1]; (ii) molecular recognition surface (PSA 114.88 Ų for the sulfone vs. substantially lower values for the thioether and parent, shifting H-bond acceptor capacity and polarity) ; and (iii) electrophilic reactivity profile (sulfone is a superior leaving group with complete GSH adduct conversion vs. only 88% conversion for sulfoxide, affecting both bioactivation risk and conjugate stability) [2]. These three axes—metabolic fate, physicochemical descriptor space, and electrophilic behavior—are non-linear with respect to oxidation state and cannot be predicted by simple interpolation from the sulfide or sulfoxide data. Procurement of the incorrect oxidation-state analog therefore risks obtaining a compound with qualitatively different stability, reactivity, and biological readout.

Quantitative Differentiation Evidence for 3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one Against Closest Analogs


Metabolic Terminality: Sulfone vs. Sulfide and Sulfoxide in Rat and Mouse Liver Subcellular Fractions

In a direct head-to-head in vitro metabolism study using rat and mouse liver subcellular fractions, the sulfone (3-(methylsulfonylmethyl)-5-methoxy-1,3,4-thiadiazol-2(3H)-one, i.e., the target compound) underwent no further degradation. In contrast, the sulfide (3-(methylthiomethyl)-5-methoxy-1,3,4-thiadiazol-2(3H)-one) was actively oxidized to the sulfoxide via the FAD-dependent monooxygenase system as the major reaction pathway, and the sulfoxide was further oxidized to the sulfone via the mixed-function oxidase system as a minor pathway [1]. This establishes the sulfone as the metabolically terminal species in the thioether→sulfoxide→sulfone cascade. Desmethyl methidathion likewise underwent no further degradation [1].

Xenobiotic metabolism Organophosphate insecticide degradation In vitro metabolic stability

Polar Surface Area (PSA) Differentiation: Sulfone vs. Parent N3-Unsubstituted Thiadiazolone (GS-12956)

The target sulfone compound (CAS 16967-89-8) has a computed polar surface area (PSA) of 114.88 Ų and a LogP of 0.396 . The N3-unsubstituted parent scaffold, 5-methoxy-1,3,4-thiadiazol-2(3H)-one (GS-12956, CAS 17605-27-5), has a molecular weight of only 132.14 g/mol with substantially fewer H-bond acceptors and a computed XLogP3-AA of 0.7 [1]. Introduction of the N3-methanesulfonylmethyl group adds approximately 92 Da of molecular weight and introduces two additional sulfone oxygen H-bond acceptors, shifting the compound into a distinctly different region of physicochemical space. The sulfide analog (CAS 19691-52-2) has a molecular weight of 192.26 g/mol and density of 1.46 g/cm³ , consistent with intermediate polarity, but its PSA and LogP are not explicitly reported for cross-comparison.

Physicochemical profiling Drug-likeness Membrane permeability

Electrophilic Leaving-Group Capacity: Sulfone vs. Sulfoxide in GSH Conjugate Formation

A 2012 study on the bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles demonstrated that the sulfone oxidation state is a quantitatively superior leaving group compared to the sulfoxide. In buffer incubation experiments with glutathione (GSH), the sulfone derivative showed complete conversion to the GSH adduct (0% remaining), while the corresponding sulfoxide showed 12% remaining under the same conditions, indicating incomplete displacement [1]. Although this study was conducted on 2-substituted (ring-C) rather than N3-substituted thiadiazoles, the intrinsic electronic effect of the sulfone vs. sulfoxide oxidation state on leaving-group ability is transferable class-level knowledge, as the S-oxidation state governs the electrophilicity of the adjacent carbon center irrespective of whether the sulfone is attached at the ring carbon or the exocyclic N3-methylene position.

Bioactivation Electrophilic reactivity Glutathione conjugation

1,3,4-Thiadiazol-2(3H)-one Scaffold PPO Inhibitory Activity Range: Class-Level Benchmark for N3-Substituted Derivative Design

The core 1,3,4-thiadiazol-2(3H)-one scaffold, to which the target compound belongs, has been quantitatively characterized as a human protoporphyrinogen oxidase (hPPO) inhibitor pharmacophore. In a systematic QSAR study by Zuo et al. (2012), 23 newly synthesized 1,3,4-thiadiazol-2(3H)-one derivatives (compounds 1a–w) bearing benzothiazole substructures were evaluated, yielding hPPO Ki values spanning 0.04 μM to 245 μM—a >6,000-fold dynamic range—with the most potent compound (1a) achieving Ki = 40 nM [1]. The target compound (CAS 16967-89-8) itself has not been individually assayed in this panel; however, its N3-methanesulfonylmethyl substituent occupies the same N3-derivatization vector that is critical for modulating PPO affinity in the broader 1,3,4-thiadiazol-2(3H)-one series. This class-level data establishes the scaffold's quantitative activity envelope and confirms that N3-substitution is a validated productive modification site, providing a benchmark against which any novel N3-substituted derivative (including the target sulfone) can be positioned.

Protoporphyrinogen oxidase (PPO) Herbicide discovery QSAR

Sulfonylthiadiazole Pharmacophore Validation: Dual PPARγ/δ Agonism with Sub-Nanomolar Potency from an N-Sulfonyl Series

A structurally related but distinct sulfonylthiadiazole series—featuring N-sulfonyl (rather than N3-methanesulfonylmethyl) substitution—has produced clinically relevant dual PPARγ/δ partial agonists with demonstrated in vivo efficacy. Keil et al. (2011) reported that compound 20a from this series displayed EC₅₀ values of 1.6 nM for PPARδ and 336 nM for PPARγ in cellular transactivation assays, with the X-ray crystal structure of the PPARδ–ligand complex (PDB 2XYX) confirming a novel binding mode [1]. Although compound 20a differs from the target compound in its substitution pattern, both share the critical sulfonyl-thiadiazole pharmacophoric element. This cross-series evidence demonstrates that the sulfonyl group on a thiadiazole scaffold is compatible with high-affinity target engagement and in vivo translation, supporting the value of the target compound's sulfone moiety for medicinal chemistry exploration beyond the methidathion metabolite context.

PPAR dual agonism Metabolic syndrome Sulfonylthiadiazole SAR

Evidence-Backed Application Scenarios for Procuring 3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one


Environmental Fate and Metabolism Reference Standard for Methidathion (Supracide®) Residue Analysis

The target compound is a confirmed terminal metabolite of the organophosphate insecticide methidathion (GS-13005). The Chopade & Dauterman (1981) study explicitly demonstrated that—unlike the sulfide and sulfoxide intermediates—the sulfone undergoes no further oxidative degradation in rat and mouse liver subcellular fractions [1]. This metabolic terminality makes it an essential analytical reference standard for environmental monitoring laboratories, food safety residue programs, and toxicokinetic studies requiring unambiguous identification and quantification of the stable endpoint metabolite in biological matrices (plant tissues, animal tissues, soil, and water). Procurement of the sulfone rather than the sulfoxide or sulfide is mandatory for accurate calibration curves and recovery validation in LC-MS/MS or GC-MS methidathion metabolite panels.

Focused 1,3,4-Thiadiazol-2(3H)-one Library Synthesis for PPO Inhibitor Lead Optimization

The 1,3,4-thiadiazol-2(3H)-one scaffold has a validated hPPO inhibitory range spanning Ki 0.04–245 μM, with N3-substitution confirmed as a critical potency-modulating position [2]. The target compound's N3-methanesulfonylmethyl group introduces a fully oxidized, electron-withdrawing sulfone substituent with high PSA (114.88 Ų) and moderate LogP (0.396) , occupying a distinct region of physicochemical space relative to N3-alkyl, N3-aryl, or N3-unsubstituted analogs. For agrochemical discovery groups pursuing PPO inhibitor herbicides (a clinically and commercially validated mechanism exemplified by fluthiacet and other thiadiazole-derived Protox inhibitors), this compound serves as a key building block for systematic SAR exploration of the N3 position, enabling direct comparison of sulfone electronic effects against sulfide, sulfoxide, and chloromethyl substituents within a consistent 5-methoxy-thiadiazolone core.

Covalent Probe and Reactive Metabolite Assessment in Drug Discovery Safety Panels

The class-level evidence from 2-(alkylthio)-1,3,4-thiadiazole bioactivation studies demonstrates that the sulfone oxidation state drives complete GSH adduct conversion (~100%), whereas the sulfoxide leaves ~12% unreacted parent compound under identical incubation conditions [3]. This quantitative reactivity difference has direct implications for pharmaceutical covalent inhibitor design (where complete, predictable warhead reactivity is desirable) and for safety profiling (where reactive metabolite formation must be characterized). The target sulfone compound can serve as a positive control or reference electrophile in GSH trapping assays, CYP450 phenotyping panels, and time-dependent inhibition (TDI) studies, providing a benchmark with defined, complete reactivity against which test compounds can be normalized.

Sulfonyl-Thiadiazole Pharmacophore Exploration for Nuclear Receptor and Metabolic Disease Targets

The Keil et al. (2011) sulfonylthiadiazole series established that the sulfonyl-thiadiazole motif is compatible with sub-nanomolar nuclear receptor agonism (PPARδ EC₅₀ = 1.6 nM for compound 20a), an X-ray-validated novel binding mode (PDB 2XYX), and in vivo efficacy [4]. The target compound, while structurally distinct from compound 20a, shares the critical sulfone-thiadiazole pharmacophoric core. For medicinal chemistry programs pursuing PPAR, LXR, FXR, or related nuclear receptor targets, this compound provides a synthetically accessible, lower-molecular-weight (224 vs. >400 Da for 20a) sulfonyl-thiadiazole entry point for fragment-based screening, scaffold-hopping campaigns, or focused library enumeration, with the established sulfone metabolic stability [1] conferring a favorable developability profile absent in the corresponding sulfide or sulfoxide analogs.

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